N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide
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Overview
Description
“N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide” is a chemical compound with the molecular formula C24H20N2O3 . It is also known by the synonym "WAY-312549" .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring (which contains a benzene ring fused with a pyridine moiety), a methoxyphenyl group, and a propanamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molar mass of 384.43 . Other properties such as melting point, boiling point, and density would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its reactivity and mechanism of action, and assessment of its potential applications in areas such as medicinal chemistry . This would likely involve a combination of experimental studies and computational modeling .
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(25)23-18(15-6-9-16(26-3)10-7-15)17-11-8-14-5-4-12-22-19(14)20(17)24/h4-13,18,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFWDFDCPPOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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